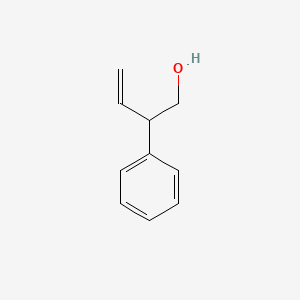3-Buten-1-ol, 2-phenyl-
CAS No.: 6052-63-7
Cat. No.: VC19716993
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6052-63-7 |
|---|---|
| Molecular Formula | C10H12O |
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | 2-phenylbut-3-en-1-ol |
| Standard InChI | InChI=1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9,11H,1,8H2 |
| Standard InChI Key | GXZIYMSNPDVFAE-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(CO)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol. Its structure features:
-
A hydroxyl group (-OH) at the second carbon of a four-carbon chain.
-
A double bond between carbons 2 and 3 (butenol moiety).
-
A phenyl group (-C₆H₅) attached to the fourth carbon.
This configuration creates opportunities for stereoelectronic interactions, such as resonance stabilization between the phenyl ring and the double bond, which may influence reactivity in substitution or addition reactions .
Spectroscopic Identification
Key spectroscopic data for structural validation include:
-
¹H NMR: Signals at δ 5.6–5.8 ppm (vinyl protons) and δ 4.5–4.7 ppm (hydroxyl-bearing methine proton).
-
¹³C NMR: A carbonyl carbon signal near δ 70 ppm and aromatic carbons between δ 125–140 ppm .
-
GC-MS: A molecular ion peak at m/z 148 with fragmentation patterns consistent with allylic cleavage and phenyl group retention .
Thermodynamic and Physical Properties
Experimental and calculated properties from the Joback and Crippen methods are summarized below :
Table 1: Thermodynamic Properties of 2-Phenyl-3-buten-1-ol
| Property | Value | Unit | Source |
|---|---|---|---|
| Boiling Point (T_boil) | 550.78 | K | Joback Calculated Property |
| Melting Point (T_fus) | 269.62 | K | Joback Calculated Property |
| Critical Temperature (T_c) | 755.82 | K | Joback Calculated Property |
| Enthalpy of Vaporization (Δ_vapH°) | 56.38 | kJ/mol | Joback Calculated Property |
| Octanol-Water Partition Coefficient (logP) | 2.081 | — | Crippen Calculated Property |
Table 2: Heat Capacity (C_p) and Viscosity (η) as Functions of Temperature
| Temperature (K) | C_p,gas (J/mol·K) | η (Pa·s) |
|---|---|---|
| 269.62 | — | 0.0253050 |
| 550.78 | 293.06 | 0.0000833 |
| 755.82 | 355.85 | — |
The compound exhibits a low viscosity at elevated temperatures (0.0000833 Pa·s at 550.78 K), suggesting utility as a solvent or intermediate in high-temperature reactions. Its moderate logP value (2.081) indicates balanced hydrophobicity, suitable for penetration through biological membranes .
Synthetic Routes and Reaction Pathways
Industrial Production
Scalable methods may involve:
-
Continuous Flow Reactors: To optimize yield and purity during allylation steps.
-
Advanced Purification: Distillation or chromatography to isolate the product from stereoisomers .
Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ or CrO₃ converts the alcohol to a ketone (2-phenyl-3-buten-1-one) or carboxylic acid, depending on conditions.
-
Reduction: LiAlH₄ or NaBH₄ reduces the double bond, yielding 2-phenylbutan-1-ol .
Substitution Reactions
-
Nucleophilic Substitution: The hydroxyl group can be replaced with halogens using PBr₃ or SOCl₂, forming 2-phenyl-3-buten-1-bromide .
Challenges and Future Prospects
Knowledge Gaps
-
Toxicological Data: No studies on acute or chronic toxicity are available.
-
Catalytic Specificity: Improved catalysts are needed to enhance stereocontrol during synthesis .
Computational Modeling
Density functional theory (DFT) simulations could predict reaction pathways and optimize conditions for large-scale production. Parameters such as activation energy for oxidation (Δ‡ ≈ 85–100 kJ/mol) remain theoretical and require experimental validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume